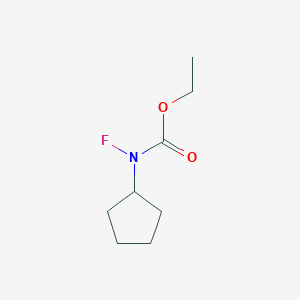

ethyl N-cyclopentyl-N-fluorocarbamate

Description

Chemical Name: Ethyl N-cyclopentyl-N-fluorocarbamate Molecular Formula: C₈H₁₄FNO₂ Molecular Weight: 175.2 g/mol CAS Number: Not explicitly provided in the evidence. Synthesis: Prepared via the reaction of ethyl fluorocarbamate (0.060 mol) with cyclopentene (0.060 mol) in 30 ml of sulfuric acid, yielding 34% (3.5 g) of product. The product has a boiling point of 39°C (0.2 mm Hg) and a refractive index (n²⁵/D) of 1.4375 .

This compound is a fluorinated carbamate characterized by a cyclopentyl substituent and a fluorine atom on the carbamate nitrogen. It serves as an intermediate in synthesizing difluoramine derivatives and other nitrogen-fluorine (NF) compounds .

Properties

Molecular Formula |

C8H14FNO2 |

|---|---|

Molecular Weight |

175.20 g/mol |

IUPAC Name |

ethyl N-cyclopentyl-N-fluorocarbamate |

InChI |

InChI=1S/C8H14FNO2/c1-2-12-8(11)10(9)7-5-3-4-6-7/h7H,2-6H2,1H3 |

InChI Key |

YVJJLNDFNUJJDN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C1CCCC1)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Step 1: Formation of Sodium or Potassium Salt of N-fluorocarbamate

The starting material, ethyl N-fluorocarbamate, is converted into its sodium salt by dissolving in aqueous sodium hydroxide solution at low temperature (0 to 5 °C). This salt formation is critical for subsequent halogenation steps.

Step 2: Halogenation with Chlorine or Bromine Gas

The sodium salt solution is mixed with an organic solvent such as methylene chloride or carbon tetrachloride. Chlorine gas or bromine is then bubbled through the vigorously stirred biphasic mixture at low temperature (0 to 5 °C) over a period ranging from 10 minutes to one hour. This reaction introduces a halogen atom (chlorine or bromine) onto the nitrogen, yielding ethyl N-chloro-N-fluorocarbamate or ethyl N-bromo-N-fluorocarbamate, respectively.

Step 3: Separation and Purification

After completion, the phases are separated, and the aqueous phase is extracted multiple times with the organic solvent. The combined organic extracts are dried over anhydrous drying agents (e.g., Drierite), filtered, and concentrated under reduced pressure. The residue is then distilled under vacuum to isolate the pure halogenated N-fluorocarbamate compound.

Specific Preparation of Ethyl N-chloro-N-fluorocarbamate (Adaptable to Cyclopentyl Derivative)

The preparation procedure for ethyl N-chloro-N-fluorocarbamate, which serves as a model for ethyl N-cyclopentyl-N-fluorocarbamate synthesis, is as follows:

| Parameter | Details |

|---|---|

| Reactants | Sodium salt of ethyl N-fluorocarbamate (0.04 mole), chlorine gas (0.04 mole) |

| Solvents | Water (25 mL), methylene chloride (25 mL) |

| Temperature | 0 to 5 °C |

| Reaction Time | 45 to 60 minutes |

| Work-up | Phase separation, aqueous extraction with methylene chloride (2 × 25 mL), drying over Drierite, filtration, concentration, vacuum distillation |

| Yield | Approximately 80% (based on analogous compounds) |

| Physical Properties | Colorless liquid, boiling point ~45 °C at 60-70 mmHg, refractive index nD 1.4015 |

Elemental analysis confirms the structure with carbon, hydrogen, nitrogen, and fluorine contents close to theoretical values.

Chemical Reactions Analysis

Ethyl N-cyclopentyl-N-fluorocarbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the carbamate group into amines or alcohols, depending on the reagents and conditions used.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as hydroxyl or amino groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

Ethyl N-cyclopentyl-N-fluorocarbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: This compound can be used in studies involving enzyme inhibition and protein modification due to its reactive carbamate group.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl N-cyclopentyl-N-fluorocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of the target protein. This interaction can affect various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Ethyl N-Cyclohexyl-N-fluorocarbamate

Molecular Formula: C₉H₁₆FNO₂ (inferred from analogous synthesis) Synthesis: Prepared similarly via alkylation of ethyl fluorocarbamate with cyclohexene. Key Differences:

- Substituent Size : The cyclohexyl group is larger and more sterically hindered than cyclopentyl, leading to differences in reactivity and physical properties.

- Boiling Point : Cyclohexyl derivatives generally exhibit higher boiling points due to increased molecular weight and van der Waals interactions.

- Applications: Both compounds are precursors to difluoramines (e.g., difluoraminocyclopentane vs. difluoraminocyclohexane), but yields vary with substituent size. For example, fluorination of ethyl cyclopentylcarbamate gave 50% yield of difluoraminocyclopentane, while larger substrates may require adjusted reaction conditions .

Ethyl N-Fluoro-N-methylcarbamate

Molecular Formula: C₄H₈FNO₂ Molecular Weight: 121.11 g/mol Synthesis: Derived from the alkylation of ethyl fluorocarbamate with methylating agents like dimethyl sulfate . Key Differences:

- Substituent Flexibility : The methyl group is smaller and less sterically demanding, enabling faster reaction kinetics in fluorination or alkylation steps.

- Stability : Methyl derivatives are generally more volatile, as seen in lower boiling points compared to cyclopentyl or cyclohexyl analogs.

tert-Butyl N-(3-fluorocyclohexyl)carbamate

Molecular Formula: C₁₁H₂₀FNO₂ Molecular Weight: 251.3 g/mol CAS Number: 1546332-14-2 Key Differences:

- Protecting Group : The tert-butyl carbamate (Boc) group enhances stability under acidic conditions, unlike the ethyl group in the target compound.

- Applications : Primarily used in peptide synthesis and medicinal chemistry for temporary amine protection, whereas ethyl N-cyclopentyl-N-fluorocarbamate is geared toward NF compound synthesis .

Ethyl N-(3-fluorophenyl)carbamate

Molecular Formula: C₉H₁₀FNO₂ Molecular Weight: 183.18 g/mol CAS Number: 403-92-9 Key Differences:

- Aromatic vs. Aliphatic Substituent : The 3-fluorophenyl group introduces aromaticity, affecting electronic properties (e.g., increased resonance stabilization) and solubility (lower polarity compared to cyclopentyl).

- Spectral Data : Distinct NMR shifts for aromatic protons (δ ~6.5–7.5 ppm) versus aliphatic cyclopentyl protons (δ ~1.5–2.5 ppm) .

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Stability Considerations

- Synthetic Yields: this compound is synthesized in 34% yield, while its cyclohexyl analog requires optimization (e.g., method B fluorination gave 50% yield of difluoraminocyclopentane vs. 22% via method A) .

- Stability: Fluorinated carbamates with bulky substituents (e.g., cyclopentyl) exhibit greater thermal stability compared to smaller analogs like ethyl difluoraminoacetate, which undergoes dehydrofluorination during isolation .

- Spectral Differentiation: Fluorine NMR and IR spectra provide distinct signatures. For example, difluoraminocyclopentane shows NF₂ signals at δ −52.3 ppm (¹⁹F NMR) and IR peaks at 10.04–11.75 µm, absent in non-cyclic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.